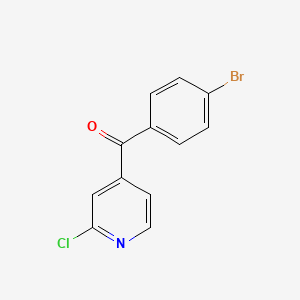
Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)-, is an organic compound with a distinctive chemical structure. It is a member of the class of compounds known as phenyl-substituted pyridines, and is also known as 4-bromophenyl-2-chloro-4-pyridinylmethanone. This compound has been studied for its potential use in various scientific research applications, including drug discovery and development, organic synthesis, and biochemistry.
Scientific Research Applications
Biological Activities
The compound is a derivative of pyrazoline, a heterocyclic chemical compound. Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities . They have been associated with various activities such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Neurotoxic Potentials
The compound has been studied for its neurotoxic potentials. It has been found to affect the activity of Acetylcholinesterase (AchE) and the level of Malondialdehyde (MDA) in the brain of alevins . AchE is a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Anticancer Activity
The compound has been tested for its anticancer activity. It has been tested against an oestrogen receptor positive human breast adenocarcinoma cell line (MCF7) using the SRB colorimetric assay .
Endoplasmic Reticulum Stress (ERS) Transducers
The compound has been investigated for its effect on the expression of GRP-78, which serves as a gatekeeper to the activation of ERS transducers .
Synthesis of New Drugs
The nitrogen-based hetero-aromatic ring structure of pyrazoline, a derivative of the compound, represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Oxidative Stress Biomarker
The compound has been associated with the formation of MDA, a secondary product formed when lipid peroxides degrade rapidly. MDA is the most common biomarker for cells and tissue oxidative injury .
Mechanism of Action
Target of Action
A related compound was found to have a potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .
Mode of Action
For instance, a related compound was found to have a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy .
Biochemical Pathways
Related compounds have been found to affect various molecular architectures via self-assembly, ullmann reaction, and pyridine coordination .
Result of Action
A related compound was found to induce endoplasmic reticulum stress (ers), which is believed to be intricately associated with oxidative stress and mitochondrial dysfunction, resulting in apoptotic cell death .
properties
IUPAC Name |
(4-bromophenyl)-(2-chloropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO/c13-10-3-1-8(2-4-10)12(16)9-5-6-15-11(14)7-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVORILAKYRUWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=NC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

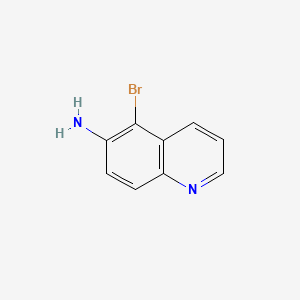
![8-benzoyl-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2837719.png)

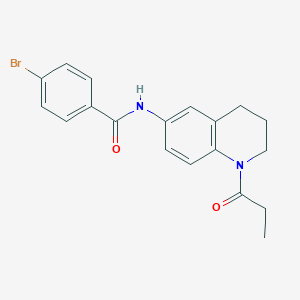
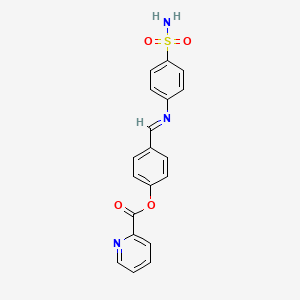
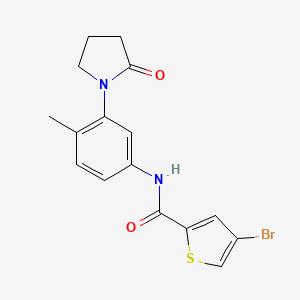
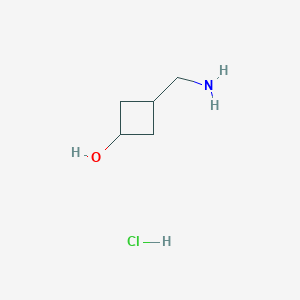


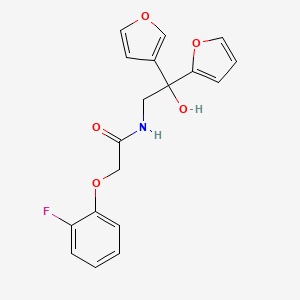
![5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2837734.png)
![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2837736.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide](/img/structure/B2837737.png)
![2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid](/img/structure/B2837738.png)